[Ethyl-(2-methoxy-benzyl)-amino]-acetic acid [Ethyl-(2-methoxy-benzyl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16537141
InChI: InChI=1S/C12H17NO3/c1-3-13(9-12(14)15)8-10-6-4-5-7-11(10)16-2/h4-7H,3,8-9H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol

[Ethyl-(2-methoxy-benzyl)-amino]-acetic acid

CAS No.:

Cat. No.: VC16537141

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

[Ethyl-(2-methoxy-benzyl)-amino]-acetic acid -

Specification

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
IUPAC Name 2-[ethyl-[(2-methoxyphenyl)methyl]amino]acetic acid
Standard InChI InChI=1S/C12H17NO3/c1-3-13(9-12(14)15)8-10-6-4-5-7-11(10)16-2/h4-7H,3,8-9H2,1-2H3,(H,14,15)
Standard InChI Key GMWGONOVOGWZTA-UHFFFAOYSA-N
Canonical SMILES CCN(CC1=CC=CC=C1OC)CC(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Framework

The compound’s IUPAC name, 2-[ethyl-(2-methoxybenzyl)amino]acetic acid, reflects its branched structure:

  • A methoxy-substituted benzyl group at the 2-position of the aromatic ring.

  • An ethylamino side chain linked to a glycine backbone with a carboxylic acid terminus.

This configuration creates a hybrid molecule combining aromatic, aliphatic, and polar functional groups, influencing its solubility and reactivity. The methoxy group enhances electron density in the benzyl ring, potentially affecting π-π stacking interactions in biological systems.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₇NO₃
Molecular Weight223.27 g/mol
IUPAC Name2-[ethyl-(2-methoxybenzyl)amino]acetic acid
SMILESCOC1=CC=CC=C1CN(CC)CC(=O)O
Hydrogen Bond Donors1 (carboxylic acid)
Hydrogen Bond Acceptors4 (carboxylic acid, ether, amine)

Stereoelectronic Features

The carboxylic acid group enables salt formation and hydrogen bonding, while the ethylamino moiety introduces basicity (pKa ~9–10). Conformational flexibility arises from single-bond rotations in the ethyl and benzyl groups, allowing adaptation to enzymatic binding pockets.

Synthesis and Chemical Reactivity

Industrial-Scale Production

Synthetic routes typically involve:

  • Alkylation of 2-methoxybenzylamine with ethyl bromide to form N-ethyl-2-methoxybenzylamine.

  • Condensation with chloroacetic acid under basic conditions to yield the target compound.
    Advanced methods employ continuous flow reactors to optimize yield (reported >75%) and purity (>95%).

Derivatization Pathways

The carboxylic acid undergoes esterification (e.g., methyl ester formation) for enhanced membrane permeability. The amine group participates in Schiff base formation with aldehydes, enabling coordination to metal ions in catalytic systems .

Comparative Analysis with Structural Analogues

Positional Isomerism Effects

Replacing the 2-methoxy group with a 3-methoxy substituent ([Ethyl-(3-methoxy-benzyl)-amino]-acetic acid) reduces MAO inhibition by 58%, attributed to altered benzyl ring electronics. Conversely, the 3-methoxy derivative exhibits enhanced aqueous solubility (LogP 1.2 vs. 1.8), favoring pharmacokinetic optimization.

Ethoxy vs. Methoxy Derivatives

The ethoxy analogue (2-[benzyl(ethoxy)amino]acetic acid) shows weaker AChE binding (ΔG = -6.2 kcal/mol vs. -7.8 kcal/mol) , highlighting the methoxy group’s critical role in target engagement.

Future Research Directions

Targeted Drug Delivery

Conjugation to nanoparticle carriers could address the compound’s moderate bioavailability (F = 22% in rats). PEGylation strategies may extend plasma half-life beyond the current 1.8 hours.

Structure-Activity Relationship (SAR) Expansion

Systematic modification of the ethoxy chain length and benzyl substituents will elucidate optimal pharmacophores. Computational docking studies predict that 4-methoxy substitution may improve MAO-B selectivity.

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